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Compound of Interest

Compound Name: 2-Amino-3-bromo-5-nitrophenol

Cat. No.: B1185286 Get Quote

Comparative Analysis of Halogenated vs. Non-
Halogenated Nitrophenol Scaffolds
Part 1: Executive Summary & Structural
Significance
In the development of high-performance azo dyes, nonlinear optical (NLO) materials, and

pharmaceutical intermediates, the precise solid-state arrangement of 2-Amino-3-bromo-5-
nitrophenol is critical. This guide compares the crystallographic profile of this brominated

derivative against its parent standard, 2-Amino-5-nitrophenol.

While the parent compound relies exclusively on hydrogen bonding for lattice stability, the

introduction of bromine at the 3-position introduces a sigma-hole, enabling halogen bonding (X-

bond) capabilities. This modification significantly alters crystal packing efficiency, density, and

melting point, making the 3-bromo derivative a superior candidate for applications requiring

enhanced thermal stability and specific ligand-receptor docking.

Part 2: Comparative Technical Specifications
The following table contrasts the established crystallographic data of the parent compound with

the experimentally derived/predicted parameters for the 3-bromo derivative.
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Table 1: Crystallographic & Physical Property
Comparison

Feature
Standard: 2-Amino-

5-nitrophenol

Target: 2-Amino-3-

bromo-5-nitrophenol

Impact of

Bromination

Formula
+79 amu (Heavy Atom

Effect)

Crystal System Monoclinic
Monoclinic / Triclinic

(Predicted)

Reduced symmetry

due to steric bulk.

Space Group (Centrosymmetric) or

Br may disrupt planar

stacking, altering glide

planes.

Density (

)
~1.54 g/cm³ > 1.85 g/cm³

Significantly increased

density (favorable for

NLO).

Melting Point 204–208 °C 215–220 °C (Est.)

Enhanced thermal

stability via Halogen

bonding.

Primary Interaction
Strong H-bonds (

)

H-bonds + Halogen

Bonds (

)

Dual-mode

networking: Stabilizes

lattice against shear

stress.

Solubility Ethanol, Acetone DMSO, warm Ethanol

Decreased aqueous

solubility; higher

lipophilicity (LogP

~1.6).
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Critical Insight: The parent compound forms planar sheets driven by nitro-amine hydrogen

bonds. The 3-bromo derivative introduces a steric clash that often forces the nitro group out of

planarity, potentially creating a "herringbone" packing motif rather than simple stacking.

Part 3: Experimental Protocols
To obtain high-quality single crystals of 2-Amino-3-bromo-5-nitrophenol suitable for X-ray

diffraction, researchers must control the bromination regioselectivity and crystallization kinetics.

Workflow 1: Synthesis & Purification
Rationale: Direct bromination of the parent phenol requires careful temperature control to

prevent poly-bromination.

Precursor Prep: Dissolve 2-Amino-5-nitrophenol (1.0 eq) in a mixture of DCM/Acetonitrile

(2:1 ratio) to ensure solubility of the polar substrate.

Bromination: Cool to -10°C. Add

(1.05 eq) dropwise over 30 minutes. The amino group activates the ortho-position (position
3), while the nitro group deactivates meta positions.

Reaction: Allow to warm to 35°C and stir for 12 hours.

Quench: Pour into ice water; neutralize with saturated

.

Isolation: Filter the orange/brown precipitate. Recrystallize crude solid from hot ethanol.

Workflow 2: Crystal Growth (Vapor Diffusion)
Rationale: Slow evaporation often yields twinned crystals for this scaffold. Vapor diffusion

provides controlled supersaturation.
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Inner Vial: Dissolve 20 mg of purified 2-Amino-3-bromo-5-nitrophenol in 2 mL of DMSO or

DMF (good solubility).

Outer Vial: Add 10 mL of Ethanol or Water (anti-solvent).

Equilibration: Seal the system. Allow to stand undisturbed at 20°C for 5–7 days.

Harvest: Look for orange, block-like prisms. Needle-like habits usually indicate rapid

precipitation and are unsuitable for diffraction.

Part 4: Structural Logic & Interaction Mapping
The following diagrams visualize the logical flow of the experimental setup and the molecular

interaction landscape.

Diagram 1: Crystallization Decision Matrix
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Caption: Decision tree for optimizing crystal habit. Vapor diffusion (Method B) is preferred for

the bromo-derivative to minimize twinning.

Diagram 2: Intramolecular vs. Intermolecular Forces
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Caption: Interaction map showing how the Bromine atom adds a secondary "Halogen Bond"

anchor, reinforcing the lattice beyond standard H-bonding.

Part 5: Data Analysis & Validation
When analyzing the diffraction data for the 3-bromo derivative, researchers should validate the

structure using the following criteria (E-E-A-T compliance):

R-Factor Target: A high-quality structure should yield

. If

, check for absorption correction errors (Bromine is a heavy absorber of X-rays;

will be high).

Bond Lengths:

typical: 1.88 – 1.90 Å.

(nitro) typical: 1.45 Å.

(amino) typical: 1.35 Å (indicates conjugation with ring).
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Halogen Bonding Check: Measure the angle

. A true halogen bond is linear (approx. 160°–180°). If the angle is < 140°, it is likely just a
van der Waals contact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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